Suzuki–Miyaura Cross-Coupling Competence: 4-Chloro vs 2-Chloro Pyridine Derivatives
Under identical Ni(dppf)-catalyzed Suzuki–Miyaura cross-coupling conditions, 3- and 4-chloropyridine derivatives successfully undergo coupling, whereas 2-chloropyridine and other α-halo-N-heterocycles fail to react due to formation of stable, catalytically inactive dimeric nickel species [1]. This establishes that the 4-chloro substitution pattern in 2-(tert-butyl)-4-chloropyridine is compatible with Ni(dppf)-catalyzed Suzuki–Miyaura coupling, while the 2-chloro isomer (4-(tert-butyl)-2-chloropyridine, CAS 81167-60-4) would be predicted to fail in this specific catalytic system due to its α-halo-N-heterocycle structure.
| Evidence Dimension | Suzuki–Miyaura cross-coupling outcome with Ni(dppf) catalyst |
|---|---|
| Target Compound Data | 4-Chloropyridine derivatives: coupling successful (class-level data) |
| Comparator Or Baseline | 2-Chloropyridine and α-halo-N-heterocycles: coupling fails; form inactive dimeric Ni species |
| Quantified Difference | Qualitative binary outcome: successful coupling vs. complete inhibition; no quantitative yield reported for specific tert-butyl substituted compounds |
| Conditions | Ni(COD)(dppf) catalyst system, Suzuki–Miyaura cross-coupling conditions, as reported in Chemical Science, 2021, 12, 14074-14082 [1] |
Why This Matters
Procurement of the 4-chloro isomer (CAS 1163706-64-6) rather than the 2-chloro isomer (CAS 81167-60-4) is essential when Ni(dppf)-catalyzed Suzuki–Miyaura coupling is the intended downstream transformation; the 2-chloro isomer will not react under these conditions.
- [1] Cooper AK, Greaves ME, Donohoe W, Burton PM, Ronson TO, Kennedy AR, Nelson DJ. Inhibition of (dppf)nickel-catalysed Suzuki–Miyaura cross-coupling reactions by α-halo-N-heterocycles. Chemical Science. 2021;12:14074-14082. DOI: 10.1039/D1SC04582B. View Source
